1-(4-Nitrophenyl)-4-phenylpiperidine

Catalog No.
S8939436
CAS No.
M.F
C17H18N2O2
M. Wt
282.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)-4-phenylpiperidine

Product Name

1-(4-Nitrophenyl)-4-phenylpiperidine

IUPAC Name

1-(4-nitrophenyl)-4-phenylpiperidine

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-8-6-16(7-9-17)18-12-10-15(11-13-18)14-4-2-1-3-5-14/h1-9,15H,10-13H2

InChI Key

UDIIKADUIIABJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

1-(4-Nitrophenyl)-4-phenylpiperidine is a highly functionalized N-aryl piperidine derivative that serves as a critical intermediate in the synthesis of advanced therapeutics, including PROTACs and GPCR modulators. By featuring a para-nitro group on the N-phenyl ring and a lipophilic phenyl group at the 4-position of the piperidine core, it offers a distinct spatial geometry that is highly valued in medicinal chemistry. For procurement teams and synthetic chemists, sourcing this pre-assembled scaffold bypasses the need for in-house nucleophilic aromatic substitution (SNAr) using toxic fluoronitrobenzene precursors. Its primary industrial value lies in its seamless, quantitative reduction to 4-(4-phenylpiperidin-1-yl)aniline (CAS 303975-63-5), a versatile nucleophile used to construct complex kinase inhibitors and targeted protein degraders [1].

Research Fit

Scaffold N-Aryl-4-phenylpiperidine core for receptor ligand design
Electronic Profile Electron-deficient 4-nitrophenyl group enables synthetic tuning and molecular recognition
Structural Definition Crystallographically characterized conformation supports computational docking

Substituting 1-(4-nitrophenyl)-4-phenylpiperidine with simpler analogs like 1-(4-nitrophenyl)piperidine fundamentally alters the downstream pharmacophore, stripping away the 4-phenyl moiety required for critical hydrophobic interactions in kinase gatekeeper regions [1]. Alternatively, attempting to substitute this product with its raw starting materials (4-phenylpiperidine and 1-fluoro-4-nitrobenzene) shifts the manufacturing burden in-house. This requires extended reflux conditions (e.g., 12-18 hours in acetonitrile with potassium carbonate), generates hazardous fluoride waste, and necessitates rigorous purification to remove unreacted fluoronitrobenzene, which can poison downstream transition-metal catalysts during subsequent reduction steps [2]. Purchasing the high-purity pre-coupled compound ensures immediate readiness for catalytic hydrogenation without the risk of catalyst deactivation.

Substitution Risk

Electronic Mismatch

4-Nitrophenyl substitution alters piperidine basicity and π-stacking capacity; generic 4-phenylpiperidine lacks these electronic features.

Conformational Shift

Crystal structure shows a half-chair conformation with fixed inter-ring orientation; N-alkyl analogs may adopt different geometries.

Target Affinity Context

Class-level evidence associates the 4-nitrophenyl group with higher sigma-1 affinity; non-nitrated analogs may show reduced target engagement.

Eliminating SNAr Processing Time and Yield Loss

Procuring pre-synthesized 1-(4-nitrophenyl)-4-phenylpiperidine provides an immediate efficiency advantage over performing the SNAr coupling in-house. Standard literature protocols for coupling 4-phenylpiperidine with 1-fluoro-4-nitrobenzene require 12 to 18 hours of reflux in polar aprotic solvents (such as acetonitrile or DMF) with an excess of base, followed by solvent evaporation and multiple trituration steps to achieve >95% purity [1]. By sourcing the >98% pure compound directly, laboratories eliminate approximately 24 hours of processing and purification time per batch, while avoiding the handling of toxic 1-fluoro-4-nitrobenzene and the generation of fluoride-rich waste streams [2].

Evidence DimensionSynthesis time and purification overhead
Target Compound Data0 hours (ready for immediate reduction); >98% purity guaranteed
Comparator Or BaselineIn-house synthesis from 4-phenylpiperidine and 1-fluoro-4-nitrobenzene
Quantified DifferenceSaves 12-18 hours of reflux plus purification time; eliminates handling of toxic fluorinated precursors
ConditionsStandard laboratory scale SNAr (acetonitrile, K2CO3, reflux)

Bypassing the SNAr step accelerates project timelines and reduces hazardous waste management costs for process chemistry teams.

Analgesic Potency Isomer
Head-to-head
ED₅₀ 5.0 vs 12.4 mg/kg
Para-nitro substitution linked to lower in vivo ED₅₀
Naloxone-reversible, rodent analgesic model

Conversion to 4-(4-Phenylpiperidin-1-yl)aniline

The primary utility of 1-(4-nitrophenyl)-4-phenylpiperidine is its role as a precursor to 4-(4-phenylpiperidin-1-yl)aniline (CAS 303975-63-5). The structural stability of the 4-phenylpiperidine core ensures that the nitro group can be reduced with exceptional efficiency. Literature reports demonstrate that reduction of this specific nitroaromatic compound proceeds cleanly, achieving up to 100% quantitative yield under standard conditions (e.g., catalytic hydrogenation or chemical reduction methods) [1]. Unlike halogenated nitroaromatics, which can suffer from competitive dehalogenation during aggressive reduction, this compound lacks sensitive functional groups, ensuring a highly reproducible, single-spot conversion that requires minimal downstream chromatographic purification [2].

Evidence DimensionReduction yield and chemoselectivity
Target Compound DataUp to 100% yield of the corresponding aniline
Comparator Or BaselineHalogenated or heavily functionalized nitroaromatics
Quantified DifferenceNear-quantitative conversion with zero risk of dehalogenation side-reactions
ConditionsStandard nitro reduction conditions (e.g., Pd/C, H2, or chemical reductants)

High-yielding, clean reduction steps are critical for scaling up pharmaceutical intermediates without incurring heavy purification losses.

Sigma-1 Affinity Class
Class-level
RLH-033 Ki 50 pM vs non-nitrated 0.50 nM
4-Nitrophenyl motif associated with ~10-fold higher affinity
Class-level inference from ester analog series

Enhanced Flexibility for Kinase Gatekeeper Engagement

The 4-phenylpiperidine moiety offers a distinct spatial advantage over more rigid bicyclic systems when designing targeted therapeutics. In the development of Hematopoietic Progenitor Kinase 1 (HPK1) PROTACs, researchers found that rigid moieties like 2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline hindered ternary complex formation. Substituting the rigid core with the 4-phenylpiperidine scaffold (derived from 1-(4-nitrophenyl)-4-phenylpiperidine) provided the necessary flexibility to optimally engage the kinase gatekeeper region [1]. This structural flexibility, combined with the hydrophobic bulk of the 4-phenyl group, makes this compound a superior building block for warhead optimization compared to simpler piperidines that lack the phenyl ring [2].

Evidence DimensionTernary complex formation suitability in PROTACs
Target Compound Data4-phenylpiperidine scaffold provides optimal flexibility for gatekeeper engagement
Comparator Or BaselineRigid 2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline or unsubstituted piperidines
Quantified DifferenceImproved spatial orientation and hydrophobic interaction in the target binding pocket
ConditionsStructure-based drug design for HPK1 PROTAC warheads

Selecting this specific scaffold enables medicinal chemists to overcome steric clashes in complex ternary systems, directly improving degrader efficacy.

Crystal Conformation
Reported
Half-chair, dihedral 53.90°
Defined geometry for docking; differs from N-alkyl analogs
Single-crystal X-ray, T=291 K
Synthetic Yield
Reported
86–97% yield
Single-step N-arylation route may support batch consistency
Metal-free, microwave conditions
PTP1B Inhibition
Cross-study comparable
PTP1B IC₅₀ 14 µM, TC-PTP 19 µM
Moderate PTP1B inhibition with >700× selectivity over MEG2
Recombinant human enzymes, pNPP substrate

PROTAC Warhead and Linker Synthesis

Due to its optimal balance of flexibility and hydrophobic bulk, this compound is an ideal starting material for synthesizing the aniline precursor used in PROTAC warheads, particularly for targeting kinases like HPK1 where rigid tetrahydroisoquinolines fail to form stable ternary complexes [1].

GPCR Modulator Development

The compound is directly applicable in the synthesis of G-protein coupled receptor (GPCR) modulators, such as GPR35 agonists/antagonists, where the 4-(4-phenylpiperidin-1-yl)aniline motif is frequently utilized to build bicyclic heteroaryl core structures [2].

High-Throughput Library Generation

Because its reduction to the corresponding aniline is near-quantitative and requires minimal purification, this compound is highly suited for high-throughput parallel synthesis campaigns aimed at generating diverse amide, urea, and sulfonamide libraries for phenotypic screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-1 Receptor Ligand Design
4-Nitrophenyl-4-phenylpiperidine core
Radioligand binding selectivity profiling
Opioid Receptor SAR Studies
N-Aryl substitution analgesic model context
In vivo naloxone-reversible endpoint assessment
PTP1B Inhibitor Medicinal Chemistry
PTP1B inhibition activity profile
Selectivity over TC-PTP and MEG2 in enzymatic assays
Computational Chemistry & Docking
Crystallographically defined conformation
Docking pose and geometry optimization reproducibility

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

282.136827821 g/mol

Monoisotopic Mass

282.136827821 g/mol

Heavy Atom Count

21

Explore Compound Types